6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS 26018-67-7 properties
6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS 26018-67-7 properties
An In-Depth Technical Guide to 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Analogs: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently serving as a foundational scaffold for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 26018-67-7), a specific analog that combines the robust dihydrobenzofuran core with the unique modulatory effects of a fluorine substituent. We will explore its physicochemical properties, outline robust synthetic methodologies, and delve into its significant applications, particularly in the context of metabolic disorders and inflammation. By synthesizing data from related analogs, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of this potent chemical class.
The 2,3-Dihydrobenzofuran Scaffold: A Cornerstone of Drug Design
In the field of medicinal chemistry, a "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery. The 2,3-dihydrobenzofuran scaffold exemplifies this concept, appearing in a wide array of natural products and synthetic compounds with significant biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[2][3][4]
The inclusion of a carboxylic acid at the 2-position is a critical design element. This functional group often acts as a key pharmacophore, forming essential hydrogen bonds or ionic interactions with amino acid residues in the active site of target proteins. Furthermore, the strategic placement of a fluorine atom at the 6-position, as in our topic compound, is a well-established tactic in modern drug design. Fluorine can enhance metabolic stability, improve binding affinity, and modulate the acidity (pKa) of nearby functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic profile of the molecule.
Physicochemical and Spectroscopic Properties
While specific experimental data for CAS 26018-67-7 is not extensively published, its properties can be reliably inferred from closely related and well-characterized analogs. The following table summarizes key physicochemical data for representative compounds within this structural family.
| Property | Representative Data | Source Compound | Reference |
| Molecular Formula | C₁₀H₉FO₃ | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Molecular Weight | 196.18 g/mol | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Appearance | White to off-white crystalline powder | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Melting Point | 130-133 °C | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Boiling Point | 358.0±42.0 °C (Predicted) | (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [6] |
| Density | 1.422 g/cm³ | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Solubility | Soluble in organic solvents like methanol and ethanol | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
| Storage | Store in a cool, dry place away from direct sunlight | (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | [5] |
Spectroscopic Profile
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Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The protons on the dihydrofuran ring will appear as a distinct set of multiplets in the aliphatic region.[6] The ¹³C NMR will confirm the presence of the fluorinated aromatic ring and the carbons of the dihydrofuran-2-carboxylic acid core.[6]
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Mass Spectrometry (MS): In mass spectrometry, carboxylic acids typically exhibit a prominent molecular ion peak.[7] A characteristic fragmentation pattern involves the loss of the carboxyl group (-COOH) as a neutral fragment, leading to a significant M-45 peak.[8] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[6]
Synthesis and Methodologies
The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several established routes. A common and reliable strategy involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid precursor. This approach is advantageous as it preserves the carboxylic acid functionality while selectively reducing the furan ring's double bond.[1]
Detailed Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes a generalized, robust method for the synthesis of the title compound, starting from the commercially available 6-fluorobenzofuran-2-carboxylic acid.
Step 1: Preparation of the Hydrogenation Reaction
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To a high-pressure autoclave reactor, add 6-fluorobenzofuran-2-carboxylic acid (1.0 equivalent).
-
Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve the starting material (approx. 10-20 mL per gram of substrate).
-
Carefully add the catalyst, typically 5-10% Palladium on carbon (Pd/C), at a loading of 5% by weight relative to the starting material.
Causality Insight: Glacial acetic acid is often chosen as the solvent because it effectively dissolves the carboxylic acid starting material and is stable under hydrogenation conditions. Pd/C is the catalyst of choice for its high efficacy in reducing aromatic double bonds under manageable conditions.[9]
Step 2: Hydrogenation
-
Seal the autoclave and purge the system multiple times with nitrogen gas to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 2.0 MPa).[10]
-
Begin stirring and heat the reaction mixture to a temperature of 70-80 °C.[10]
-
Monitor the reaction progress by observing the hydrogen pressure drop. Maintain the pressure by periodically re-pressurizing with hydrogen. The reaction is complete when hydrogen uptake ceases.
Self-Validation: The cessation of hydrogen consumption is a reliable indicator of reaction completion, providing an internal validation point for the protocol.
Step 3: Work-up and Isolation
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel chromatography to yield the final product, 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.
Caption: Synthetic workflow for 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.
Applications in Drug Discovery and Research
The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has proven to be a highly fruitful platform for identifying potent and selective modulators of key biological targets.
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists
A significant body of research has identified derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid as highly potent and subtype-selective agonists of PPARα.[11][12] PPARα is a nuclear receptor that plays a central role in regulating lipid metabolism. Activation of PPARα leads to a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of dyslipidemia, a major risk factor for cardiovascular disease.
Mechanism of Action: As PPARα agonists, these compounds bind to the receptor, inducing a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a beneficial systemic reduction in circulating lipids.[11][12]
Caption: Simplified signaling pathway for PPARα agonists.
Other Therapeutic Areas
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Anti-inflammatory Agents: The scaffold has been used to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[2]
-
Anticancer Research: Certain derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines.[3]
Safety, Handling, and Storage
As with all laboratory chemicals, 6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be handled with appropriate care, following good industrial hygiene and safety practices.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14] If dust is generated, use approved respiratory protection.[15]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapor.[16] Use in a well-ventilated area, such as a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[16] Store at room temperature, protected from light and moisture.
-
First Aid:
-
Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[16] Firefighters should wear self-contained breathing apparatus.
Conclusion
6-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid stands as a compound of significant interest, built upon a privileged scaffold that has consistently yielded potent bioactive molecules. Its structural features—a rigid dihydrobenzofuran core, a key carboxylic acid pharmacophore, and a strategically placed fluorine atom—make it an exemplary candidate for modern drug discovery programs. The well-established role of its analogs as potent PPARα agonists highlights its potential in addressing metabolic diseases, while emerging research points to broader applications in oncology and inflammation. The synthetic pathways are robust and scalable, ensuring its accessibility for further investigation. This guide provides a foundational understanding for scientists aiming to harness the therapeutic potential of this versatile and powerful chemical entity.
References
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Shi, G. Q., et al. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed. Available at: [Link]
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Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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JIGS Chemical Limited. (n.d.). (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. JIGS Chemical Limited. Available at: [Link]
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Roviezzo, F., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]
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Shi, G. Q., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. AWS. Available at: [Link]
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Zhang, Y., et al. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester. Google Patents.
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PrepChem.com. (n.d.). Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PrepChem.com. Available at: [Link]
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Chemcia Scientific, LLC. (n.d.). 6-Fluoro-benzofuran-2-carboxylic acid ethyl ester-Information. Chemcia Scientific, LLC. Available at: [Link]
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NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST WebBook. Available at: [Link]
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MDPI. (2026). Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. Available at: [Link]
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